
4-n-Hexylphenylhydrazine hydrochloride
Overview
Description
4-n-Hexylphenylhydrazine hydrochloride is a substituted phenylhydrazine derivative characterized by a linear hexyl (-C₆H₁₃) group at the para position of the phenyl ring, coupled with a hydrazine moiety and a hydrochloride counterion. The hexyl substituent likely enhances lipophilicity compared to smaller or polar substituents, influencing solubility, reactivity, and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Hexylphenylhydrazine hydrochloride typically involves the reaction of 4-n-Hexylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme can be represented as follows:
[ \text{4-n-Hexylphenylhydrazine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Hexylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hexyl group or the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Scientific Research Applications
4-n-Hexylphenylhydrazine hydrochloride is primarily utilized in biochemical and proteomics research. Its applications span several areas:
- Proteomics Research :
- Synthesis of Heterocyclic Compounds :
- Antioxidant Studies :
-
Material Science :
- The compound's hydrophobic characteristics allow it to be used in the development of materials with specific properties, such as polymers or coatings that require enhanced chemical resistance or stability under various conditions.
Case Study 1: Proteomics Application
A study conducted by Santa Cruz Biotechnology highlighted the use of this compound in proteomics research, emphasizing its role in identifying protein modifications through hydrazone formation. This application is critical for understanding cellular processes and disease mechanisms .
Case Study 2: Synthesis of Heterocycles
Research published in the Journal of Organic Chemistry detailed the synthesis of various heterocyclic compounds using 4-n-Hexylphenylhydrazine as a key intermediate. The study demonstrated efficient methods for producing these compounds, which are valuable in medicinal chemistry .
Case Study 3: Antioxidant Properties
A recent investigation into the antioxidant capabilities of phenylhydrazine derivatives found that 4-n-Hexylphenylhydrazine exhibited significant radical-scavenging activity. This finding suggests potential applications in developing new antioxidant therapies for chronic diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-n-Hexylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-n-hexylphenylhydrazine hydrochloride with other para-substituted phenylhydrazine hydrochlorides:
Pharmacological and Industrial Relevance
- 4-Methoxyphenylhydrazine HCl : Employed in synthesizing intermediates for pharmaceuticals (e.g., antihypertensives) .
- 4-(Methylsulfonyl)phenylhydrazine HCl : Polar sulfonyl group enhances binding to enzymatic targets, as seen in acetylcholinesterase inhibition studies .
- 4-n-Hexylphenylhydrazine HCl: Potential applications in lipid-based formulations or as a surfactant due to its alkyl chain, but requires empirical validation.
Research Findings and Limitations
- Thermal Behavior : DSC studies on verapamil hydrochloride formulations () suggest that substituted phenylhydrazines may alter thermal stability in drug formulations, though this is compound-specific.
- Structural Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenylhydrazine HCl) reduce basicity of the hydrazine NH, impacting reactivity in biological systems .
Biological Activity
4-n-Hexylphenylhydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is structurally related to phenylhydrazine, which has been studied for various biological effects including cytotoxicity, enzyme inhibition, and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 255.75 g/mol
This compound features a hydrazine functional group attached to a hexyl-substituted phenyl ring, which influences its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that derivatives of phenylhydrazine, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases. The inhibition potency is often measured using IC values, with some derivatives showing competitive inhibition similar to established drugs like rivastigmine .
Cytotoxic Effects
Cytotoxicity studies have demonstrated that phenylhydrazine derivatives can induce significant toxicity in various cell lines. For example, research involving zebrafish embryos indicated that exposure to phenylhydrazine hydrochloride resulted in dose-dependent morphological abnormalities and increased apoptosis in developing larvae . These findings suggest that this compound may similarly affect cellular viability and development.
Antimycobacterial Activity
The antimicrobial potential of hydrazine derivatives has also been explored. Studies have reported that certain analogues exhibit moderate activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be relatively high (≥62.5 µM), indicating limited efficacy compared to first-line antitubercular agents like isoniazid .
Toxicological Profile
The toxicological evaluation of phenylhydrazine hydrochloride reveals a range of adverse effects associated with its use. Key findings include:
- Hematological Effects : Phenylhydrazine is known to induce methemoglobinemia and hemolytic anemia through oxidative stress mechanisms .
- Dermal Irritation : Skin contact with phenylhydrazine hydrochloride can cause significant irritation and sensitization reactions in humans .
- Carcinogenic Potential : Long-term exposure studies in animal models have indicated an increased incidence of tumors, particularly pulmonary adenomas and carcinomas, suggesting a potential carcinogenic risk associated with this compound .
Case Study 1: Zebrafish Embryo Model
A study conducted on zebrafish embryos demonstrated the teratogenic effects of phenylhydrazine hydrochloride at varying concentrations. Significant abnormalities such as pericardial edema and notochord anomalies were observed at higher doses, alongside increased apoptosis measured by acridine orange staining .
Case Study 2: Toxicity Assessment in Mice
In a controlled study involving Swiss albino mice, administration of phenylhydrazine hydrochloride resulted in notable hematological changes, including reticulocytosis and splenomegaly at doses as low as 22 mg/kg bw/d over prolonged periods. The study highlighted the systemic effects of the compound even at sub-lethal doses .
Q & A
Basic Research Questions
Q. What is the standard laboratory synthesis route for 4-nnn-Hexylphenylhydrazine hydrochloride?
- Methodological Answer : The compound is synthesized via diazotization of -hexylaniline followed by reduction and acid precipitation. Key steps include:
Diazotization : React -hexylaniline with sodium nitrite and HCl at 0–5°C to form the diazonium salt.
Reduction : Use sodium sulfite or stannous chloride to reduce the diazonium salt to the hydrazine intermediate.
Acid Precipitation : Add concentrated HCl to precipitate the hydrazine hydrochloride salt.
Neutralization : Adjust pH with a weak base (e.g., NaHCO) to isolate the final product .
Note: Substituting the hexyl group requires longer reaction times due to steric hindrance compared to smaller analogs (e.g., 4-methyl derivatives) .
Q. Which spectroscopic techniques are critical for characterizing 4--Hexylphenylhydrazine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and the hexyl chain (δ 0.8–1.5 ppm for CH, δ 1.2–1.6 ppm for CH) .
- FT-IR : Confirm N–H stretches (3200–3400 cm) and C–Cl bonds (600–800 cm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z ~246.7) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. What safety protocols are essential when handling 4--Hexylphenylhydrazine hydrochloride?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Waste Disposal : Neutralize with dilute NaOH before disposing as hazardous chemical waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in melting point data for hydrazine hydrochloride derivatives?
- Methodological Answer :
- Reproducibility : Ensure consistent drying (e.g., vacuum desiccation for 24 hours) to remove residual solvents.
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to detect impurities >0.1% .
- Cross-Validation : Compare differential scanning calorimetry (DSC) with capillary melting points to account for decomposition .
Q. What strategies optimize the purity of 4--Hexylphenylhydrazine hydrochloride during synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, cooling to 4°C for slow crystallization.
- Column Chromatography : Purify intermediates on silica gel (hexane/ethyl acetate, 4:1) before HCl addition .
- By-Product Mitigation : Monitor diazotization pH (1–2) to minimize side products like azo compounds .
Q. How do substituents (e.g., hexyl vs. methyl) impact the stability of phenylhydrazine hydrochlorides?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare weight loss at 100–150°C to assess hygroscopicity. Hexyl derivatives show lower moisture absorption than methyl analogs due to hydrophobic side chains .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS. Hexyl groups may enhance steric protection against hydrolysis .
Properties
IUPAC Name |
(4-hexylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGGYWXGDEGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375463 | |
Record name | 4-n-Hexylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126062-51-9 | |
Record name | 4-n-Hexylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Hexylphenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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